Biotinyl-cysteine
Overview
Description
Biotinyl-cysteine is a useful research compound. Its molecular formula is C13H21N3O4S2 and its molecular weight is 347.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Biotin Synthesis : A novel synthesis method using L-cysteine for producing (+)-biotin demonstrates high stereoselectivity and yield, making it an efficient strategy for biotin production (Seki et al., 2002).
Protein Synthesis Probe : Biotinylated cysteinyl-tRNA serves as a non-radioisotopic probe in protein synthesis, potentially outperforming commercially available biotinylated lysyl-tRNA (Ohtsuka et al., 1997).
Proteomic Measurements : Combining cysteine-reactive biotin affinity tags with 15N-metabolic labeling offers a cost-effective strategy for quantitative proteomic analysis in bacterial and mammalian proteomes (Conrads et al., 2001).
Cardiac Protein Identification : Biotin-cysteine can identify cardiac proteins S-thiolated during ischemia and reperfusion, helping to probe reactive protein cysteines in all cellular locations (Eaton et al., 2002).
Biotin Synthase Reaction : Cysteine, rather than S-adenosylmethionine or methionine, is the sulfur donor for the biotin synthase reaction in Escherichia coli, which requires flavodoxin and ferredoxin-NADP reductase (Birch et al., 1995).
Cysteine Desulfurase Activity : Biotin synthase functions as a significant cysteine desulfurase, linked to biotin synthesis through the mobilization of sulfur from free cysteine and the formation of cysteine persulfides (Ollagnier-de-Choudens et al., 2002).
Bioluminescence Imaging : A bioluminescence probe for cysteine can visualize exogenous and endogenous cysteine in whole animals, aiding the understanding of its complex role in various biological functions (Hu et al., 2020).
Oxidative Damage Study : Lipophilic thiols, like cysteine, selectively accelerate oxidative damage in biological systems, representing a new class of biological cytotoxins (Kunath et al., 2020).
properties
IUPAC Name |
(2R)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-sulfanylpropanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O4S2/c17-10(14-7(5-21)12(18)19)4-2-1-3-9-11-8(6-22-9)15-13(20)16-11/h7-9,11,21H,1-6H2,(H,14,17)(H,18,19)(H2,15,16,20)/t7-,8-,9-,11-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOUMOUNXKYQRIT-KBIXCLLPSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NC(CS)C(=O)O)NC(=O)N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)N[C@@H](CS)C(=O)O)NC(=O)N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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